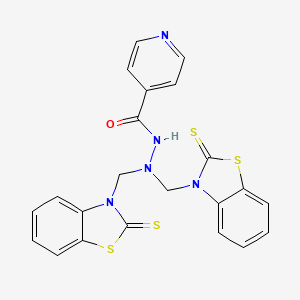![molecular formula C8H8IN3O2S B15345072 3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methanesulfonyl group at the 8th position, and a methyl group at the 6th position of the imidazo[1,2-a]pyrazine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine typically involves multistep reactions starting from readily available precursors. Common synthetic approaches include:
Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-a]pyrazine core.
Halogenation: Introduction of the iodine atom at the 3rd position can be achieved through halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group at the 6th position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or demethylated products.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Coupling: Formation of biaryl or diaryl derivatives.
科学研究应用
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and other applications. Additionally, the iodine atom at the 3rd position allows for further functionalization and derivatization, providing opportunities for the synthesis of a wide range of analogs with diverse properties.
属性
分子式 |
C8H8IN3O2S |
|---|---|
分子量 |
337.14 g/mol |
IUPAC 名称 |
3-iodo-6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8IN3O2S/c1-5-4-12-6(9)3-10-7(12)8(11-5)15(2,13)14/h3-4H,1-2H3 |
InChI 键 |
HXMDUCCUDIQEGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)

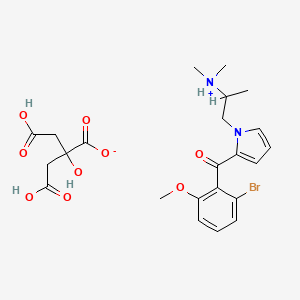
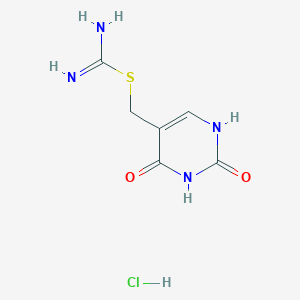

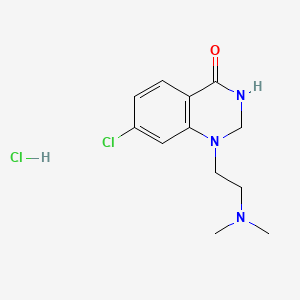

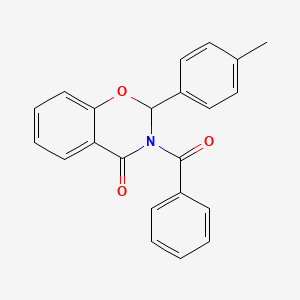


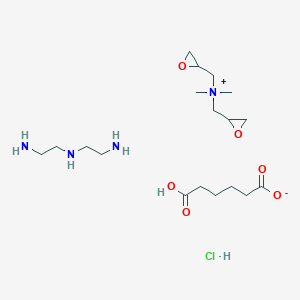

![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
